4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride
Description
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride is a fluorinated aliphatic compound characterized by a four-carbon chain with an amino group (-NH₂) at position 4, hydroxyl (-OH) at position 1, and four fluorine atoms at positions 2 and 2. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
Molecular Formula |
C4H8ClF4NO |
|---|---|
Molecular Weight |
197.56 g/mol |
IUPAC Name |
4-amino-2,2,3,3-tetrafluorobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H7F4NO.ClH/c5-3(6,1-9)4(7,8)2-10;/h10H,1-2,9H2;1H |
InChI Key |
IIPWFNKFOVPOIK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CO)(F)F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Commercially available 2,2,3,3-tetrafluoro-1,4-butanediol is a common precursor for tetrafluorinated butanol derivatives.
- Protection of hydroxyl groups using bulky silyl protecting groups such as tert-butyldiphenylsilyl chloride (TBDPSCl) to form silyl ethers.
- Conversion of protected diols to triflate intermediates using trifluoromethanesulfonic anhydride (Tf2O) in pyridine.
- Nucleophilic substitution of triflate intermediates with nitrogen nucleophiles (e.g., ammonia or amines) to introduce the amino group.
Typical Synthetic Sequence
Representative Reaction Scheme
Protection:
$$ \text{2,2,3,3-tetrafluoro-1,4-butanediol} \xrightarrow[\text{imidazole}]{\text{TBDPSCl}} \text{TBDPS-protected diol} $$Activation:
$$ \text{TBDPS-protected diol} \xrightarrow[\text{pyridine}]{\text{Tf}_2\text{O}} \text{Triflate intermediate} $$Amination:
$$ \text{Triflate intermediate} \xrightarrow[\text{base}]{\text{NH}_3 \text{ or amine}} \text{Protected amino alcohol} $$Deprotection:
$$ \text{Protected amino alcohol} \xrightarrow[\text{TBAF or NH}_3]{\text{MeOH/THF}} \text{4-Amino-2,2,3,3-tetrafluorobutan-1-ol} $$Salt formation:
$$ \text{4-Amino-2,2,3,3-tetrafluorobutan-1-ol} + \text{HCl} \rightarrow \text{4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride} $$
Alternative Methods and Related Compounds
- Fluorinated aromatic amines such as 4-amino-2-trifluoromethyl benzonitrile are prepared via bromination, cyanide displacement, and aminolysis steps using reagents like dibromohydantoin, cuprous cyanide, and ammonia. While structurally different, these methods illustrate efficient fluorine incorporation and amino group installation.
- The use of liquid ammonia and ethanol in aminolysis substitution steps is common to achieve high purity and yield (up to 75%) with low production cost and environmental impact.
Summary Table of Preparation Method
| Step No. | Description | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| 1 | Hydroxyl protection | TBDPSCl, imidazole | CH2Cl2, 0°C to RT | 39-40 | Protects alcohols |
| 2 | Triflate formation | Tf2O, pyridine | -20°C, 2 h | 90-98 | Activates for substitution |
| 3 | Amination | NH3 or amine, Cs2CO3 | DMF, RT to reflux | 35-92 | Introduces amino group |
| 4 | Deprotection | NH3 in MeOH, TBAF in THF | RT | High | Removes protecting groups |
| 5 | Hydrochloride salt formation | HCl | Suitable solvent | Quantitative | Stabilizes product |
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis of key structural analogs:
Key Differences and Implications
This may improve binding affinity in biological systems but reduce volatility . In contrast, 3-fluoropyrrolidine HCl (cyclic) lacks hydroxyl and additional fluorine atoms, making it less polar and more lipophilic .
Functional Groups: The hydroxyl group in the target compound and its trifluoro analog distinguishes them from non-hydroxylated analogs (e.g., 3-fluoropyrrolidine HCl), enabling participation in esterification or glycosylation reactions. Aromatic chlorination in 4-amino-2,6-dichlorophenol introduces distinct reactivity (e.g., electrophilic substitution) absent in aliphatic fluorinated compounds .
Physicochemical Properties: The HCl salt form in both fluorinated butanol derivatives enhances aqueous solubility, critical for drug formulation. However, the tetrafluoro compound’s higher molecular weight may reduce diffusion rates compared to lighter analogs . 4-Amino-2,6-dichlorophenol exhibits higher melting points (167–170°C) due to aromatic stacking, whereas aliphatic fluorinated compounds likely have lower thermal stability .
Biological Activity
4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride is a fluorinated compound notable for its unique structural features, including both amino and hydroxyl functional groups. This combination facilitates diverse biological interactions and applications in medicinal chemistry and material science. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 2613384-13-5 |
| Molecular Formula | C4H8ClF4NO |
| Molecular Weight | 197.6 g/mol |
| Purity | ≥95% |
| Origin of Product | United States |
The biological activity of 4-amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride is primarily attributed to its ability to form hydrogen bonds due to the presence of amino and hydroxyl groups. These interactions enable the compound to influence various biological molecules, including proteins and enzymes, potentially altering their function and activity.
1. Antiviral Activity
Research has indicated that derivatives of tetrafluorobutan-1-ol exhibit antiviral properties. A study evaluated a series of fluorinated acyclic nucleosides derived from similar structures, demonstrating their ability to inhibit replication of viruses such as HIV, HCV, HSV-1, and HBV. However, while some compounds showed moderate anti-HIV activity, many did not exhibit significant antiviral effects at tested concentrations .
2. Protein-Ligand Interactions
The compound is utilized in studies focusing on protein-ligand interactions. Its structural characteristics allow it to serve as a building block in synthesizing more complex molecules that could modulate biological pathways through targeted interactions with specific proteins.
3. Drug Development
Due to its unique properties, 4-amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride is being explored in drug development processes. Its potential as a therapeutic agent stems from its ability to interact with biological targets effectively.
Case Study 1: Synthesis and Evaluation of Antiviral Compounds
A study synthesized a novel series of tetrafluoro and hexafluoro acyclic nucleosides from 2,2,3,3-tetrafluoro-1,4-butanediol. The evaluation revealed that while some compounds exhibited moderate antiviral activity against HIV (EC50 values around 31–44 μM), others showed no significant cytotoxicity or antiviral effects when tested against various cell lines including HepG2 and Vero cells .
Case Study 2: Lipophilicity Assessment
Another research highlighted the importance of lipophilicity in the biological activity of fluorinated compounds. The study compared the lipophilicity of various derivatives and found that modifications in fluorination patterns significantly affected their absorption and distribution properties in biological systems .
Comparative Analysis
A comparison with similar compounds highlights the unique advantages of 4-amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride:
| Compound | Key Differences |
|---|---|
| 2,2,3,3-Tetrafluorobutan-1-ol | Lacks amino group; less versatile in reactions |
| 4-Amino-2,2,3,3-tetrafluorobutan-1-amine | Lacks hydroxyl group; reduced reactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves fluorination of precursor alcohols or amines via nucleophilic substitution or hydrogen fluoride (HF) reactions. For example, continuous flow reactors ensure consistent temperature control and reduce side products in fluorinated amino alcohol synthesis . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by , -NMR, and HPLC (>95% purity) are critical . Optimization includes adjusting stoichiometry of fluorinating agents (e.g., SF or DAST) and monitoring intermediates via TLC or in-line spectroscopy .
Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility profiling in polar (water, DMSO) and non-polar solvents (dichloromethane) should be conducted using gravimetric or UV-Vis methods. Stability studies under acidic/basic conditions (pH 1–12) and thermal stress (25–80°C) can be monitored via HPLC to detect degradation products. Fluorinated amino alcohols often exhibit enhanced stability in acidic media due to protonation of the amine group .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : -NMR identifies amine and hydroxyl protons, while -NMR confirms tetrafluorinated positions.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 179.06 for CHFNOCl).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activities of fluorinated amino alcohols, such as nephrotoxicity vs. enzyme inhibition?
- Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents or byproducts) or assay-specific variables (cell lines, exposure times). For example, nephrotoxicity in rats (≥0.05 mM) vs. enzyme inhibition in vitro (IC <1 µM) requires orthogonal validation:
- Purity : Use LC-MS to rule out contaminants.
- Assay Design : Compare results across multiple models (e.g., HEK293 cells vs. primary hepatocytes).
- Mechanistic Studies : Employ SPR or ITC to quantify binding affinities to biological targets .
Q. What strategies are effective for designing analogs of this compound to enhance selectivity for target enzymes?
- Methodological Answer :
- Structural Modifications : Replace fluorine atoms with bulkier groups (e.g., -CF) to alter steric hindrance .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with enzyme active sites.
- SAR Studies : Synthesize derivatives with varying chain lengths (e.g., butanol vs. pentanol backbones) and test inhibitory potency .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC or employ asymmetric catalysis (e.g., Jacobsen epoxidation).
- Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of enantiomeric excess (ee) .
- Green Chemistry : Replace toxic fluorinating agents with safer alternatives (e.g., Selectfluor®) to improve scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
